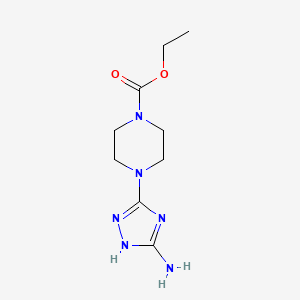
tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate
概要
説明
tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is used primarily in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a chloropyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate typically involves the reaction of 5-amino-2-chloropyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl 5-amino-2-chloropyridin-3-ylcarbamate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
5-tert-butyl-2-chloropyridin-3-amine: Similar structure but lacks the carbamate group.
tert-Butyl 5-chloropyridin-2-ylcarbamate: Similar structure but lacks the amino group.
Uniqueness
tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate is unique due to the presence of both amino and carbamate groups, which provide versatile reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and development.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
tert-butyl N-(5-amino-2-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3,(H,14,15) |
InChIキー |
SLSLMWRTLJXNLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(2S)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8397417.png)













